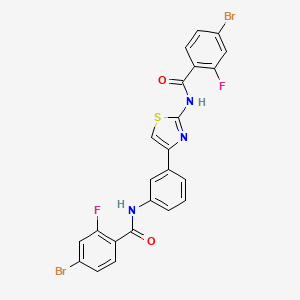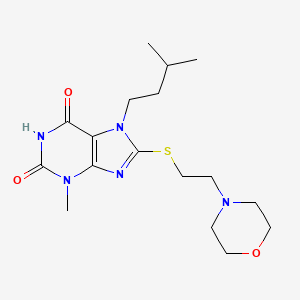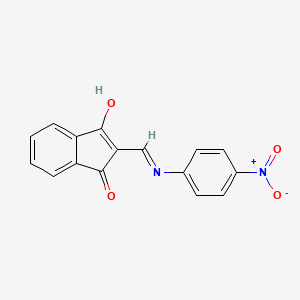
2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Chemical Reactions Analysis
Indane-1,3-dione is a versatile molecule that can undergo various chemical reactions . It is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications . Specific chemical reactions involving “2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione” are not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Catalytic Properties and Chemical Reactions
Research into 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione and related compounds has explored their use in catalysis and as participants in chemical reactions. For instance, the compound has been implicated in reactions involving the synthesis of heteroleptic complexes, demonstrating its potential in creating materials with unique electronic and structural properties. These complexes have been studied for their electrocatalytic properties, particularly in reactions such as the oxygen evolution reaction (OER), highlighting the compound's role in facilitating environmentally significant chemical processes (Anamika et al., 2020).
Synthesis of Novel Compounds
The synthesis of novel compounds using 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione as a precursor or intermediate has been a significant area of research. Studies have demonstrated its utility in synthesizing spiro indane-1,3-dione pyrrolizidine compounds through 1,3-dipolar cyclo-addition reactions. These reactions showcase the compound's versatility in creating structurally complex and potentially bioactive molecules with high regio- and stereoselectivity (Gang Chen, Ya Wu, Xuefang Gu, 2011).
Chemosensor Development
Another application of this compound lies in the development of chemosensors. Substituted aryl hydrazones of β-diketones, closely related to 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione, have been synthesized and used as chemosensors for detecting metal ions such as Co2+. These chemosensors exhibit reversible "on-off" sensing capabilities and highlight the compound's potential in environmental monitoring and biological applications (A. Subhasri, C. Anbuselvan, 2014).
Crystal Structure Analysis
The crystal structure and polymorphism of related compounds have been extensively studied, providing insights into the material properties influenced by molecular conformation. These studies are crucial for understanding the physical and chemical properties of materials based on 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione, which can inform their application in various fields, including pharmaceuticals and materials science (Lian Yu et al., 2000).
Biological Evaluations
Additionally, derivatives of 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione have been synthesized and evaluated for their biological activities. These studies aim to explore the potential therapeutic uses of these compounds, including their antimicrobial, antifungal, and anticancer properties. This research underscores the compound's relevance not only in chemical synthesis but also in the development of new therapeutic agents (D. Giles, M. Prakash, K. V. Ramseshu, 2007).
Zukünftige Richtungen
Indane-1,3-dione and its derivatives have found applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . This suggests that “2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione” may also have potential for future research and applications in these areas.
Eigenschaften
IUPAC Name |
3-hydroxy-2-[(4-nitrophenyl)iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15-12-3-1-2-4-13(12)16(20)14(15)9-17-10-5-7-11(8-6-10)18(21)22/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEWVVLJJJPDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

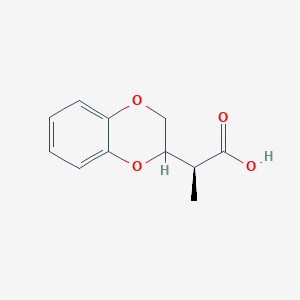
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)
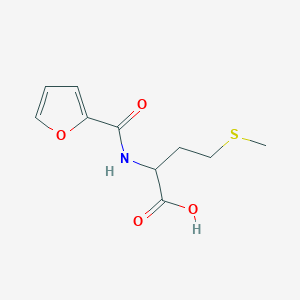
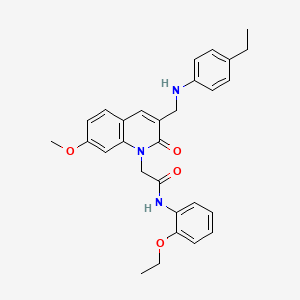
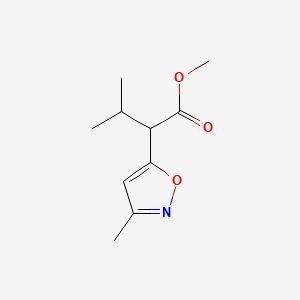
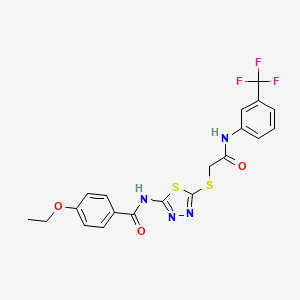
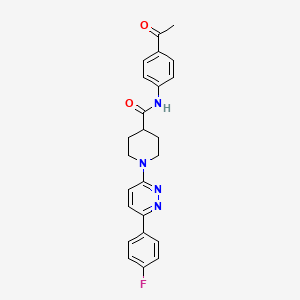
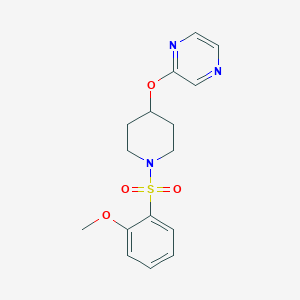
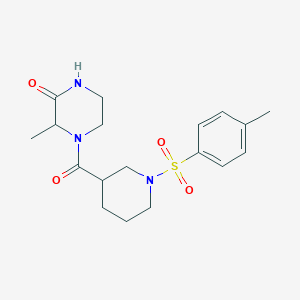
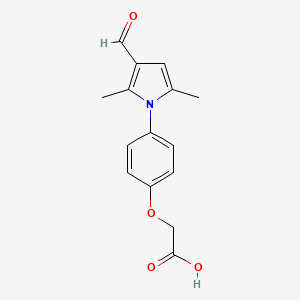
![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)
